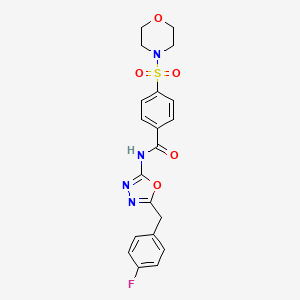

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O5S/c21-16-5-1-14(2-6-16)13-18-23-24-20(30-18)22-19(26)15-3-7-17(8-4-15)31(27,28)25-9-11-29-12-10-25/h1-8H,9-13H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWLEXKJIRVGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.

Attachment of the Morpholinosulfonyl Group: This step involves the reaction of the oxadiazole intermediate with a morpholinosulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound and analogs contrasts with alkyl/aryl sulfamoyl groups (e.g., LMM5, LMM11), likely improving aqueous solubility due to morpholine’s polar nature.

- Bioactivity Trends : Antifungal activity in LMM5/LMM11 correlates with bulky sulfamoyl groups (e.g., benzyl, cyclohexyl), whereas antibacterial compounds () prioritize halogenation (e.g., Br, CF3) for membrane penetration .

Comparison with Analogous Syntheses :

- LMM5/LMM11 : Purchased commercially (Life Chemicals), indicating complex sulfamoyl group synthesis may require specialized reagents .

- Compound 6 () : Synthesized via Program B with 15% yield, highlighting variability in efficiency depending on substituents .

- HSGN-235 () : Uses amide coupling with trifluoromethoxybenzoyl chloride, emphasizing halogenated intermediates for antibacterial activity .

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. The unique structure of this compound, featuring a 4-fluorobenzyl group and a morpholinosulfonyl moiety, suggests significant potential for various biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Key Features

- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.

- Morpholinosulfonyl Group : Enhances solubility and bioavailability.

- Fluorobenzyl Substitution : May influence the pharmacological profile and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure often exhibit antimicrobial properties. Similar derivatives have been studied for their effectiveness against various pathogens. For instance, studies on related oxadiazole derivatives suggest that this compound could potentially possess antimicrobial activity due to its structural features .

Anticancer Activity

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with cell proliferation. Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

The proposed mechanism for this compound includes:

- Enzyme Inhibition : Binding to active sites of enzymes critical for tumor growth.

- Receptor Interaction : Potential agonistic or antagonistic effects on various receptors involved in cellular signaling.

Structural Comparison Table

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide | Contains an oxadiazole ring | Methyl group instead of fluorine |

| N-(5-(benzyl)-1,3,4-oxadiazol-2-yl)acetamide | Oxadiazole and acetamide present | Lacks fluorine substitution |

| 2-(5-chlorobenzyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | Similar acetamide structure | Contains thiadiazole instead of oxadiazole |

This table highlights the unique presence of the 4-fluorobenzyl group in this compound compared to other derivatives. This substitution may enhance its biological activity and specificity.

Study on Antimicrobial Activity

A study published in PubMed investigated the antimicrobial efficacy of structurally similar oxadiazole compounds against various bacterial strains. Results indicated significant inhibition zones for certain derivatives when tested against Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit comparable properties .

Anticancer Research

In another study focusing on anticancer properties, researchers evaluated a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The findings revealed that certain compounds induced apoptosis through caspase activation pathways. It is hypothesized that this compound could similarly affect cancer cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.